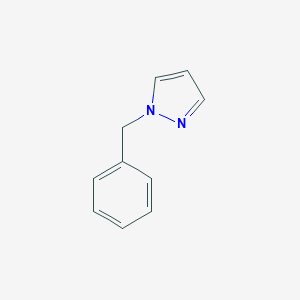

1-benzyl-1H-pyrazole

Vue d'ensemble

Description

1-Benzyl-1H-pyrazole is a chemical compound with the linear formula C10H10N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Pyrazole nucleus, including 1-Benzyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular formula of 1-Benzyl-1H-pyrazole is C10H10N2 . The average mass is 158.200 Da and the monoisotopic mass is 158.084396 Da .

Chemical Reactions Analysis

Pyrazole-containing compounds, including 1-Benzyl-1H-pyrazole, are versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrazole is a liquid at room temperature . The InChI code is 1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-1H-pyrazole serves as a core structure in the development of various pharmacologically active compounds. Its derivatives have been explored for their potential as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The versatility of the pyrazole ring allows for the synthesis of compounds with a wide range of biological activities, making it a valuable scaffold in drug discovery.

Agriculture

In the agricultural sector, pyrazole derivatives, including those based on the 1-benzyl-1H-pyrazole framework, are studied for their herbicidal and fungicidal properties . They target various plant pathogenic fungi and pests, contributing to the protection of crops and enhancement of agricultural productivity.

Material Science

The pyrazole nucleus, including 1-benzyl-1H-pyrazole, is recognized for its role in material science , particularly in the formation of polymers and advanced materials with potential applications in electronics and nanotechnology . These materials are investigated for their photophysical properties and their ability to form complex structures with desirable characteristics.

Industrial Chemistry

1-Benzyl-1H-pyrazole derivatives are utilized as intermediates in the synthesis of industrial chemicals. They are involved in the production of dyes, pigments, and other chemicals that require specific synthetic versatility . The pyrazole ring’s reactivity is harnessed to create a diverse array of industrial compounds.

Environmental Science

Research into the environmental applications of pyrazole derivatives includes the development of green synthesis methods that minimize environmental impact . These methods aim to reduce the use of hazardous substances and promote sustainable chemical processes, aligning with the principles of green chemistry.

Biochemistry

In biochemistry, 1-benzyl-1H-pyrazole is studied for its interactions with various biological molecules. It is a part of research into enzyme inhibition, receptor binding, and the modulation of biochemical pathways . Understanding these interactions can lead to the development of new therapeutic agents and diagnostic tools.

Mécanisme D'action

Target of Action

1-Benzyl-1H-pyrazole is a derivative of the pyrazole class of compounds . Pyrazoles are known to exhibit a wide spectrum of biological properties and are considered medicinally significant heterocyclic nuclei . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to exhibit inhibitory action against certain bacteria and tuberculosis .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties . For example, some pyrazole derivatives have been found to exhibit anti-inflammatory, antidepressant, and antiviral activities .

Pharmacokinetics

A study on pyrazole/1,2,4-oxadiazole conjugate ester derivatives, which are structurally similar to 1-benzyl-1h-pyrazole, reported that these compounds have significant biological activity and good libdock scores, suggesting favorable pharmacokinetic properties .

Result of Action

For instance, some pyrazole derivatives have shown significant antimicrobial and antioxidant activities .

Action Environment

It is known that the stability of pyrazole derivatives can be influenced by factors such as temperature and pressure .

Propriétés

IUPAC Name |

1-benzylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAJYLKBCWJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393512 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-pyrazole | |

CAS RN |

10199-67-4 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

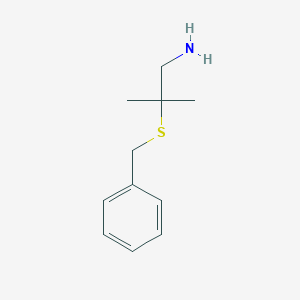

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1-benzyl-1H-pyrazole contribute to its activity as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor?

A: Research has shown that modifications to the core structure of 1-benzyl-1H-pyrazole significantly influence its inhibitory activity against RIP1 kinase []. For instance, introducing a nitro group at the 3-position and substituting the benzyl group with a 2,4-dichlorobenzyl group led to enhanced potency. This suggests that these specific structural features are crucial for interacting with the RIP1 kinase active site and inhibiting its function.

Q2: What is the role of 1-benzyl-1H-pyrazole derivatives in mitigating retinal vascular permeability (RVP)?

A: Studies have demonstrated that a specific 1-benzyl-1H-pyrazole derivative, 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide, exhibits a significant reduction in angiotensin II-stimulated RVP []. This effect is attributed to the compound's ability to inhibit plasma kallikrein, an enzyme implicated in the pathogenesis of blood-retinal barrier dysfunction. This finding highlights the therapeutic potential of 1-benzyl-1H-pyrazole derivatives in managing retinal diseases associated with hypertension.

Q3: Can 1-benzyl-1H-pyrazole participate in catalytic reactions, and what are the implications?

A: Research has explored the use of 1-benzyl-1H-pyrazole as a substrate in ruthenium-catalyzed C(sp2)-H alkenylation and alkylation reactions []. The pyrazole group in the molecule plays a crucial role in directing the reaction by coordinating with the ruthenium catalyst. This catalytic approach allows for the efficient introduction of alkenyl and alkyl groups into the 1-benzyl-1H-pyrazole scaffold, expanding the possibilities for synthesizing diverse derivatives with potentially valuable properties.

Q4: How does the coordination chemistry of 1-benzyl-1H-pyrazole with copper contribute to carbon dioxide fixation?

A: A study has revealed that 1-benzyl-1H-pyrazole, when combined with copper(II) and trifluoromethanesulfonate, can capture atmospheric carbon dioxide, leading to the formation of μ-oxalato-bis[bis(1-benzyl-1H-pyrazole)(trifluoromethanesulfonato)copper(II)] []. In this compound, the copper(II) ions are bridged by a planar oxalate ligand, derived from the reductive coupling of CO2. This finding not only showcases the potential of 1-benzyl-1H-pyrazole in carbon capture technologies but also provides insights into the coordination chemistry involved in CO2 fixation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

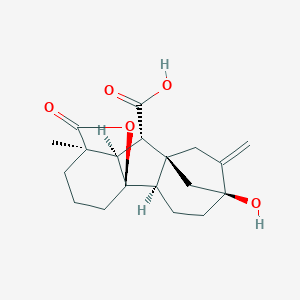

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)